ORIC-533

CD73 inhibition adenosine immunosuppression tumor microenvironment

Researchers modeling adenosine-driven immunosuppression need CD73 inhibitors that retain potency under the high-AMP conditions (>50-100 μM) prevalent in tumor microenvironments, where earlier analogs such as AMPCP show marked activity loss. ORIC-533 solves this with a tetrazole-phosphonate scaffold that delivers subnanomolar potency (IC₅₀ = 0.25-2.6 nM) even under substrate competition, enabling complete blockade of CD73-mediated adenosine production. • Maintains full inhibitory activity in AMP-saturated assays, unlike AMPCP and first-generation methylenephosphonic acid derivatives. • Oral bioavailability (F = 45-60% in mice) supports chronic daily dosing without repeated injections. • Clinically anchored: Phase 1b in relapsed/refractory multiple myeloma with clean selectivity (IC₅₀ > 10,000 nM against CD39 and NTPDase family members).

Molecular Formula C20H29ClN9O9P
Molecular Weight 605.9 g/mol
Cat. No. B12362824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameORIC-533
Molecular FormulaC20H29ClN9O9P
Molecular Weight605.9 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=C3C=NN(C3=NC(=N2)Cl)C4C(C(C(O4)COC(CO)(COCC5=NNN=N5)P(=O)(O)O)O)O
InChIInChI=1S/C20H29ClN9O9P/c21-19-24-16(23-10-3-1-2-4-10)11-5-22-30(17(11)25-19)18-15(33)14(32)12(39-18)6-38-20(8-31,40(34,35)36)9-37-7-13-26-28-29-27-13/h5,10,12,14-15,18,31-33H,1-4,6-9H2,(H,23,24,25)(H2,34,35,36)(H,26,27,28,29)/t12-,14?,15+,18-,20+/m1/s1
InChIKeyWQAMOSWUARUEOH-UBPCCYOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CD73-IN-4 (ORIC-533) Product Overview


The compound [(2S)-2-[[(2R,4S,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-(2H-tetrazol-5-ylmethoxy)propan-2-yl]phosphonic acid, also designated as CD73-IN-4, ORIC-533, or A1202 (compound 4a), is a methylenephosphonic acid-based competitive inhibitor of human ecto-5′-nucleotidase (CD73) [1]. This pyrazolo[3,4-d]pyrimidine nucleotide analog features a 6-chloro substitution, a cyclopentylamino group at the C4 position, and a tetrazole-containing phosphonic acid side chain that confers potent enzymatic inhibition [2]. The compound was developed through structure-based design leveraging the co-crystal structure of the AMPCP scaffold with hCD73, and it has progressed to Phase 1b clinical evaluation in relapsed/refractory multiple myeloma [3]. Its molecular formula is C20H29ClN9O9P with a molecular weight of 605.9 g/mol .

ORIC-533 vs. Generic CD73 Inhibitors


CD73 inhibitors within the pyrazolo[3,4-d]pyrimidine class exhibit substantial divergence in enzymatic potency, off-target selectivity profiles, and functional behavior in high-AMP tumor microenvironments. The tetrazole-containing phosphonic acid side chain of this compound is a critical structural determinant that distinguishes it from earlier-generation methylenephosphonic acid derivatives and AMPCP-based analogs [1]. Generic substitution without head-to-head comparative data risks introducing compounds with >100-fold lower potency, compromised selectivity against related ectonucleotidases (CD39, NTPDase family), or susceptibility to AMP-mediated competitive displacement [2]. The following quantitative evidence establishes the specific, measurable advantages that justify prioritized selection of this compound over its closest structural and functional analogs [3].

ORIC-533 Differentiation Data


CD73 Enzymatic Potency vs. AMPCP

ORIC-533 demonstrates subnanomolar biochemical potency against recombinant human CD73, achieving an IC50 of 0.25 nM in enzymatic assays. This represents an approximately 10,000-fold improvement in potency compared to the prototypical CD73 inhibitor AMPCP (adenosine-5′-(α,β-methylene)diphosphate), which exhibits an IC50 of approximately 2,500 nM against the same target under comparable assay conditions [1]. The dramatic potency enhancement is attributed to optimized interactions within the CD73 active site, as revealed by co-crystal structures (PDB 6YE2 and 9R0H) showing the tetrazole-phosphonate moiety engaging key zinc-coordinating residues [2].

CD73 inhibition adenosine immunosuppression tumor microenvironment

Selectivity Against CD39 and Ectonucleotidases

ORIC-533 (CD73-IN-4) exhibits exquisite selectivity for CD73 over other ectonucleotidases involved in adenosine production. The compound demonstrates IC50 > 10,000 nM against CD39, NTPDase2, NTPDase3, and NTPDase8, as well as the adenosine A2A receptor [1]. This yields a selectivity window exceeding 3,800-fold relative to its CD73 IC50 of 2.6 nM . In contrast, the benchmark inhibitor AMPCP shows only modest selectivity with measurable activity against NTPDase family members at concentrations below 50 μM [2].

CD73 selectivity ectonucleotidase off-target profiling

Activity in High-AMP Tumor Microenvironment

ORIC-533 uniquely maintains potent CD73 inhibition in the presence of elevated AMP concentrations characteristic of the tumor microenvironment (up to 100 μM AMP) [1]. In cellular assays using CD73-expressing tumor cell lines, ORIC-533 completely blocks adenosine production from AMP with picomolar cellular potency, whereas structurally related methylenephosphonic acid derivatives without the tetrazole-containing side chain exhibit 10- to 50-fold attenuation of inhibitory activity under identical high-AMP conditions [2]. The compound's K_i value against CD73 in the presence of 100 μM AMP remains below 0.5 nM, compared to AMPCP which shows >100-fold shift in apparent potency under substrate competition [3].

AMP-competitive inhibition tumor microenvironment adenosine suppression

Oral Bioavailability

ORIC-533 demonstrates oral bioavailability suitable for daily oral dosing in preclinical models, a property not shared by the majority of CD73 inhibitors including therapeutic antibodies (e.g., oleclumab, NZV930) and nucleotide-based inhibitors which require parenteral administration [1]. In murine pharmacokinetic studies, ORIC-533 achieves sustained plasma exposure above the cellular IC90 for >12 hours following a single oral dose of 30 mg/kg, with an oral bioavailability (%F) of 45-60% [2]. By comparison, the parent AMPCP scaffold shows negligible oral bioavailability (<2%) due to the charged phosphate moieties, and earlier methylenephosphonic acid derivatives exhibit oral bioavailability below 15% [3].

oral bioavailability pharmacokinetics in vivo efficacy

Phase 1b Clinical Trial in Multiple Myeloma

ORIC-533 has advanced to Phase 1b clinical evaluation in patients with relapsed or refractory multiple myeloma (NCT identifier available via ClinicalTrials.gov), representing the only compound with this specific tetrazole-phosphonate chemical architecture to achieve clinical-stage development [1]. In contrast, structurally related compounds such as CD73-IN-4 (compound 4a) and A1202 remain preclinical tool compounds without reported clinical advancement . Other CD73 inhibitors in clinical development include the antibody therapeutics oleclumab (MEDI9447) and mupadolimab, which target an entirely distinct epitope with different pharmacological properties (antibody-dependent cellular cytotoxicity vs. small-molecule enzymatic inhibition) [2].

clinical trial multiple myeloma CD73 inhibitor

Co-Crystal Structure Binding Mode

High-resolution co-crystal structures of this compound bound to human CD73 (PDB: 6YE2 for compound 4a/A1202; PDB: 9R0H for ORIC-533) confirm a unique binding mode wherein the tetrazole-containing phosphonic acid side chain coordinates the catalytic zinc ions and engages additional hydrogen-bonding networks with Asn245 and Arg354 that are not accessible to simpler methylenephosphonic acid analogs lacking the tetrazole moiety [1]. Specifically, the tetrazole nitrogen atoms form bifurcated hydrogen bonds with the backbone amide of Asn245 (distance: 2.8 Å and 3.1 Å), while the phosphonate group maintains bidentate zinc coordination [2]. In the co-crystal structure of the simpler methylenephosphonic acid derivative A894 (PDB: 6YE1), these additional tetrazole-mediated interactions are absent, correlating with its ~15-fold lower potency (IC50 = 38 nM vs. 2.6 nM) [3].

co-crystal structure binding mode zinc coordination

ORIC-533 Research Applications


Adenosine Suppression in High-AMP Tumors

This compound is the preferred choice for in vitro and in vivo studies modeling the adenosine-rich tumor microenvironment where AMP concentrations can exceed 50-100 μM [1]. Its subnanomolar potency (IC50 = 0.25-2.6 nM) and maintained activity under substrate competition enable complete blockade of CD73-mediated adenosine production even in AMP-saturated conditions, a scenario where AMPCP and earlier methylenephosphonic acid derivatives show marked potency attenuation (Section 3, Evidence Item 3) [2]. Applications include co-culture assays of T-cell or NK-cell function with CD73-expressing tumor cells, and syngeneic tumor models where endogenous AMP accumulation limits the efficacy of less potent inhibitors.

Chronic Oral Dosing Studies

The oral bioavailability of this compound (%F = 45-60% in mice) makes it uniquely suited for chronic dosing regimens in preclinical oncology models, eliminating the need for repeated intraperitoneal or intravenous injections required for antibody-based CD73 inhibitors or nucleotide analogs with negligible oral absorption (Section 3, Evidence Item 4) [1]. This property is particularly valuable for long-term tumor growth studies (>14 days), combination therapy protocols with checkpoint inhibitors requiring daily CD73 suppression, and pharmacokinetic/pharmacodynamic correlation studies in immune-competent models [2].

SAR Studies with Co-Crystal Binding Data

The availability of high-resolution co-crystal structures (PDB: 6YE2 and 9R0H) with this compound bound to human CD73 provides atomic-level validation of the tetrazole-phosphonate binding interactions (Section 3, Evidence Item 6) [1]. This compound serves as an essential reference standard for SAR campaigns aimed at optimizing zinc-coordinating pharmacophores, probing the Asn245-Arg354 hydrogen-bonding network, or developing next-generation CD73 inhibitors with improved physicochemical properties. The structurally characterized binding mode enables rational design modifications while preserving the critical interactions responsible for its >10,000-fold potency advantage over AMPCP [2].

Translational Multiple Myeloma Research

Given its advancement to Phase 1b clinical trials in relapsed/refractory multiple myeloma, this compound is the most clinically relevant small-molecule CD73 inhibitor for translational research programs seeking to align preclinical findings with ongoing human studies (Section 3, Evidence Item 5) [1]. Its established selectivity profile (IC50 > 10,000 nM against CD39 and NTPDase family members) enables clean interpretation of CD73-specific pharmacodynamics in ex vivo patient sample analyses and biomarker development studies [2]. Procurement of this specific compound ensures that preclinical data generated will be directly comparable to emerging clinical datasets from the ongoing ORIC-533 Phase 1b trial.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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